molecular formula C17H11Cl2NO3 B8288376 5,7-Dichloro-8-benzyloxy-quinoline-2-carboxylic acid

5,7-Dichloro-8-benzyloxy-quinoline-2-carboxylic acid

Cat. No. B8288376
M. Wt: 348.2 g/mol
InChI Key: WNNKBIQUYLJUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302993B2

Procedure details

A mixture of 5,7-dichloro-8-benzyloxy-quinoline-2-carboxylic acid 18 (2.56 g, 7.35 mmol) and concentrated hydrochloric acid (25 mL) was stirred at RT for 48 h, and then concentrated to dryness. The resulting residue was washed with diethyl ether (20 mL×2). This provided 5,7-dichloro-8-hydroxyquinoline-2-carboxylic acid 19 as a yellow solid (1.78 g, 94%). 1H NMR (CDCl3/DMSO-d6 (19:1), 400 MHz): δ 10.60 (br, 1H), 8.53 (d, J=8.8, 1H), 8.22 (d, J=8.8, 1H), 7.60 (s, 1H).
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([O:13]CC2C=CC=CC=2)=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:21]([OH:23])=[O:22])=[N:7]2.Cl>>[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([OH:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:21]([OH:23])=[O:22])=[N:7]2

Inputs

Step One
Name
Quantity
2.56 g
Type
reactant
Smiles
ClC1=C2C=CC(=NC2=C(C(=C1)Cl)OCC1=CC=CC=C1)C(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
WASH
Type
WASH
Details
The resulting residue was washed with diethyl ether (20 mL×2)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
ClC1=C2C=CC(=NC2=C(C(=C1)Cl)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.